2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone
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Overview
Description
2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone is an organic compound characterized by the presence of a bromo group, a fluoro group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 3-fluoro-4-nitrobenzene is reacted with bromoacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanoic acid.
Reduction: 2-Bromo-1-(3-fluoro-4-aminophenyl)ethanone.
Substitution: 2-Iodo-1-(3-fluoro-4-nitrophenyl)ethanone.
Scientific Research Applications
2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For example, the nitro group can undergo reduction in biological systems to form reactive intermediates that interact with cellular components, leading to biological activity. The exact mechanism of action may vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Chloro-1-(3-fluoro-4-nitrophenyl)ethanone
2-Bromo-1-(4-nitrophenyl)ethanone
2-Iodo-1-(3-fluoro-4-nitrophenyl)ethanone
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Properties
IUPAC Name |
2-bromo-1-(3-fluoro-4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-8(12)5-1-2-7(11(13)14)6(10)3-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNOWQJHFGXNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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